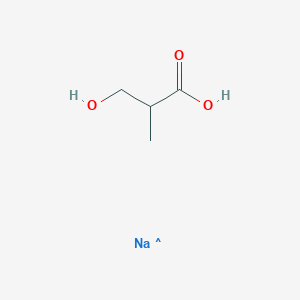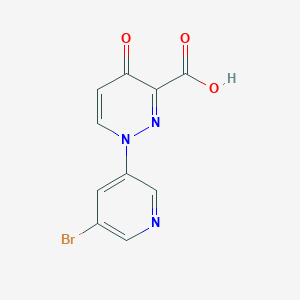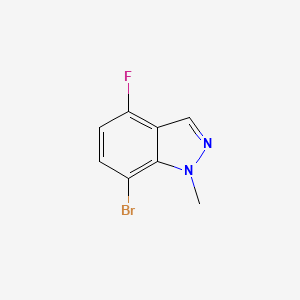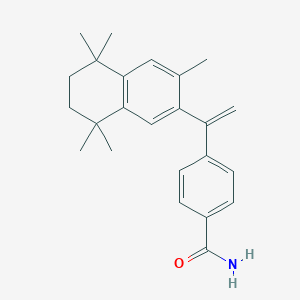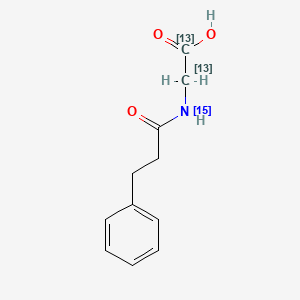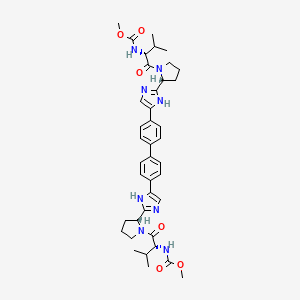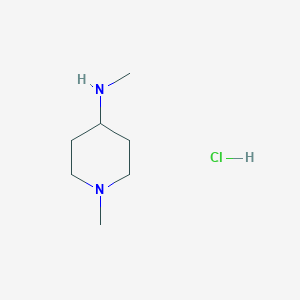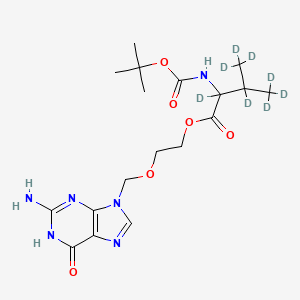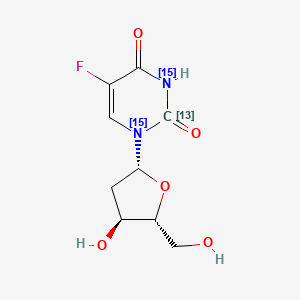
N-pent-1-yn-3-yl-4,5-dihydro-1,3-oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pent-1-yn-3-yl-4,5-dihydro-1,3-oxazol-2-amine is a heterocyclic compound that features both an oxazole ring and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pent-1-yn-3-yl-4,5-dihydro-1,3-oxazol-2-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of an alkyne with an amino alcohol under acidic conditions to form the oxazole ring. For instance, the reaction between pent-1-yne and 2-aminoethanol in the presence of a strong acid like hydrochloric acid can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process might involve techniques such as distillation or crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-pent-1-yn-3-yl-4,5-dihydro-1,3-oxazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The oxazole ring can be reduced to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Products may include diketones or carboxylic acids.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used but can include various substituted oxazoles.
Scientific Research Applications
N-pent-1-yn-3-yl-4,5-dihydro-1,3-oxazol-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-pent-1-yn-3-yl-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The alkyne group can also participate in click chemistry reactions, forming stable triazole linkages with azides.
Comparison with Similar Compounds
Similar Compounds
4,5-dihydro-1,3-oxazole: Lacks the alkyne group but shares the oxazole ring.
Pent-1-yne: Contains the alkyne group but lacks the oxazole ring.
2-aminoethanol: A precursor in the synthesis of the compound, containing an amino and hydroxyl group.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
N-pent-1-yn-3-yl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C8H12N2O/c1-3-7(4-2)10-8-9-5-6-11-8/h1,7H,4-6H2,2H3,(H,9,10) |
InChI Key |
LBTAMZWVHOORAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#C)NC1=NCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B13844203.png)
![2-[2-(2-Amino-4,6-dimethoxyphenoxy)ethyl-methylamino]ethanol](/img/structure/B13844207.png)
